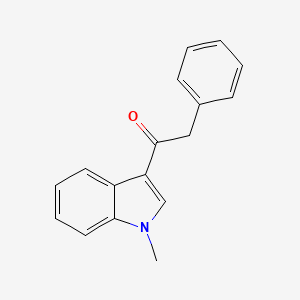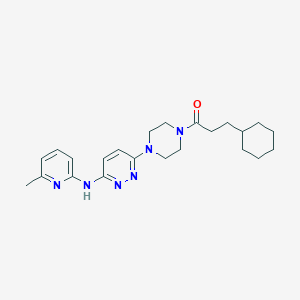
3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Anticancer Activity
One research avenue for related compounds involves the synthesis of derivatives with potential anticancer activity. Kumar et al. (2013) demonstrated the efficient synthesis of piperazine-2,6-dione derivatives, evaluating them for anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. These findings suggest that compounds with similar structures could be explored for their anticancer properties, particularly through modifications to enhance their activity or selectivity (Kumar, Kumar, Roy, & Sondhi, 2013).
Antinociceptive and Anti-inflammatory Agents
Compounds with pyridazine derivatives have been studied for their antinociceptive and anti-inflammatory effects. Maione et al. (2020) investigated arylpiperazinylalkyl pyridazinones, revealing significant antinociceptive effects to thermal and chemical stimuli and anti-inflammatory effects in mouse models. This research underscores the potential of pyridazine-based compounds in the development of new analgesic and anti-inflammatory agents, hinting at possible applications for the compound (Maione, Colucci, Raucci, Mangano, Marzoli, Mascolo, Crocetti, Giovannoni, Di Giannuario, & Pieretti, 2020).
Receptor Binding and Diagnostic Applications
Abate et al. (2011) discussed the design of novel analogues of a σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, showcasing the importance of structural modifications in enhancing the diagnostic utility of chemical compounds. This research suggests that structurally similar compounds, like "3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one", could be explored for their potential in diagnostic imaging, particularly in oncology (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Electrophilic Aminations and Synthesis Methodologies
Research by Andreae and Schmitz (1991) on electrophilic aminations with oxaziridines highlights the synthetic versatility of incorporating amino groups into various substrates, potentially relevant for synthesizing or modifying compounds like the one for specific research applications. This methodology could be applicable in the synthesis or functionalization of similar compounds to enhance their activity or solubility (Andreae & Schmitz, 1991).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-cyclohexyl-1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-18-6-5-9-20(24-18)25-21-11-12-22(27-26-21)28-14-16-29(17-15-28)23(30)13-10-19-7-3-2-4-8-19/h5-6,9,11-12,19H,2-4,7-8,10,13-17H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHOJAMWPTWNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

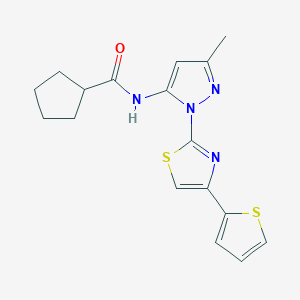
![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)
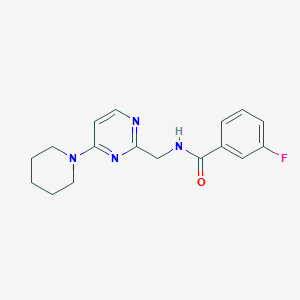
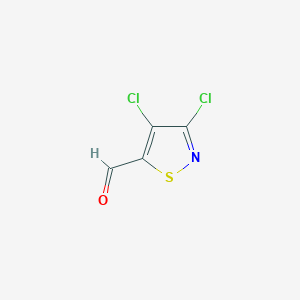
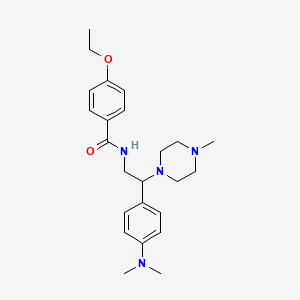
![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)
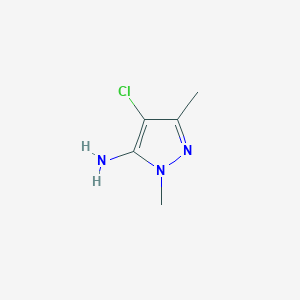
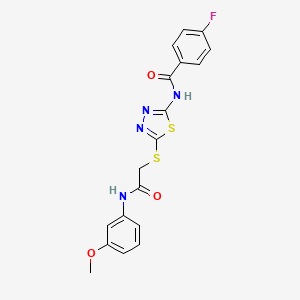
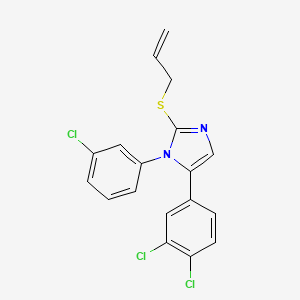
![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)
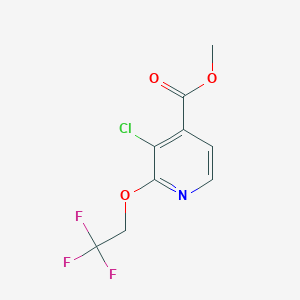
![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)
